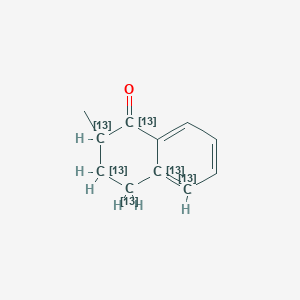![molecular formula C11H13O7 B584028 Tri-O-acetyl-D-[1-13C]glucal CAS No. 478529-35-0](/img/structure/B584028.png)
Tri-O-acetyl-D-[1-13C]glucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-O-acetyl-D-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase .
Synthesis Analysis
Tri-O-acetyl-D-glucal is a useful building block in the synthesis of a range of carbohydrates. The glucal double bond allows other functional groups to be introduced . It can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Molecular Structure Analysis
The molecular formula of Tri-O-acetyl-D-glucal is C12H16O7 . Its molecular weight is 272.25 .Chemical Reactions Analysis
As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Physical And Chemical Properties Analysis
Tri-O-acetyl-D-glucal is a white to off-white crystalline powder . It has a melting point of 53-55°C . It is soluble in chloroform and ethanol, but insoluble in water .Aplicaciones Científicas De Investigación
Addition of Heteroatom Radicals to endo-Glycals
This compound has been used in the study of radical reactions, especially in the construction of carbon–carbon bonds. The formation of carbon–heteroatom bonds has been less intensively studied. This mini-review summarized the efforts to add heteroatom radicals to unsaturated carbohydrates like endo-glycals .
Azide Oxidation in Carbohydrate Chemistry
The pioneer Lemieux described the first application of azide oxidation in carbohydrate chemistry by addition of sodium azide to tri-O-acetyl-d-galactal (2b) in the presence of CAN .
Building Block for the Synthesis of Oligosaccharides
Tri-O-acetyl-D-glucal acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase .
Preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol
It is used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .
Synthesis of a Wide Range of Carbohydrate Derivatives
Glycals have been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-,1,2 C-,3 S-,4 and N-glycosides,5 cyclopropanated carbohydrates,6 and natural products .
Ferrier and Azidonitration Reactions
In particular, the Ferrier and the azidonitration reactions, together with Danishefsky’s glycal methodology (through epoxides), represent the most widely exploited applications .
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of a wide range of carbohydrate derivatives .
Mode of Action
For example, it has been used in the Lewis acid-catalyzed dimerization of mono- and disaccharidic per-O-acetylated glycals .
Biochemical Pathways
Tri-O-acetyl-D-[1-13C]glucal is involved in the synthesis of oligosaccharides, both in solution and solid-phase . It is also used in the preparation of 2,3-enopyranosyl cyanides .
Pharmacokinetics
Stable isotopes like 13c have been incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
The result of Tri-O-acetyl-D-[1-13C]glucal’s action is the formation of a variety of compounds. It is used as a precursor in the synthesis of cyclic ketene acetals and in the enantioselective synthesis of spliceostatin A and thailanstatin A derivatives with spliceosome inhibitory activity .
Action Environment
It is generally recommended to store the compound under specific conditions to maintain its stability .
Safety and Hazards
Propiedades
InChI |
InChI=1S/C11H13O7/c1-6(12)16-9-4-5-15-11(18-8(3)14)10(9)17-7(2)13/h5,9-11H,1-3H3/t9-,10+,11-/m1/s1/i4+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTPRALIWKKLCU-URHMGKDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1[C]=COC(C1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[13C]=CO[C@@H]([C@H]1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849649 |
Source


|
| Record name | PUBCHEM_71434352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tri-O-acetyl-D-[1-13C]glucal | |
CAS RN |
478529-35-0 |
Source


|
| Record name | PUBCHEM_71434352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)





![[1'-13C]ribothymidine](/img/structure/B583962.png)
![[2'-13C]ribothymidine](/img/structure/B583963.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)
![[5'-13C]ribothymidine](/img/structure/B583967.png)
